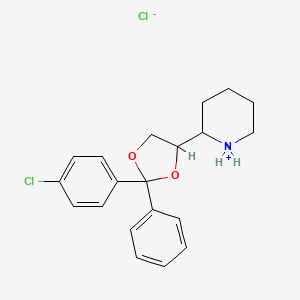
2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, a piperidyl group, and a dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride typically involves multiple steps, starting with the formation of the chlorophenyl and phenyl groups. These groups are then reacted with appropriate reagents to form the dioxolane ring. The piperidyl group is introduced in a subsequent step, often requiring specific reaction conditions to ensure proper bonding.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process would be carefully controlled to maintain the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used. For example, oxidation may yield chlorophenols, while reduction could produce piperidines.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride may be used to study molecular interactions and pathways. Its potential as a pharmacological agent is also of interest.
Medicine: The compound has potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic use in treating various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mécanisme D'action
The mechanism by which 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(p-Chlorophenyl)-2-phenyl-4-(2-pyrrolidyl)-1,3-dioxolane hydrochloride
2-(p-Chlorophenyl)-2-phenyl-4-(2-morpholinyl)-1,3-dioxolane hydrochloride
2-(p-Chlorophenyl)-2-phenyl-4-(2-azepanyl)-1,3-dioxolane hydrochloride
Uniqueness: 2-(p-Chlorophenyl)-2-phenyl-4-(2-piperidyl)-1,3-dioxolane hydrochloride is unique due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the piperidyl group and the dioxolane ring structure sets it apart, offering distinct chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Propriétés
Numéro CAS |
7457-28-5 |
|---|---|
Formule moléculaire |
C20H23Cl2NO2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenyl)-2-phenyl-1,3-dioxolan-4-yl]piperidin-1-ium;chloride |
InChI |
InChI=1S/C20H22ClNO2.ClH/c21-17-11-9-16(10-12-17)20(15-6-2-1-3-7-15)23-14-19(24-20)18-8-4-5-13-22-18;/h1-3,6-7,9-12,18-19,22H,4-5,8,13-14H2;1H |
Clé InChI |
KAKMCDUMPOMHKU-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH2+]C(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


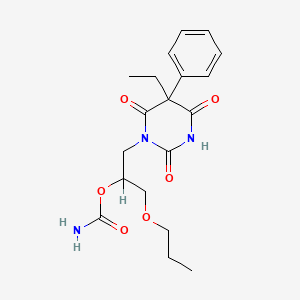
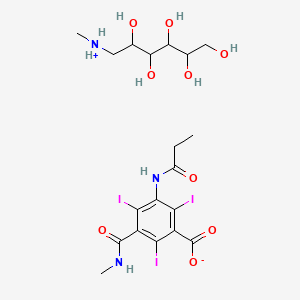
![7-Benzyl-2-methyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B15346789.png)
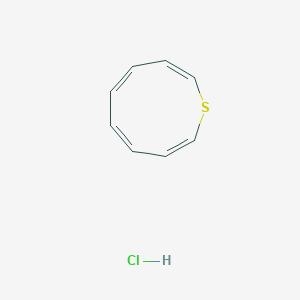


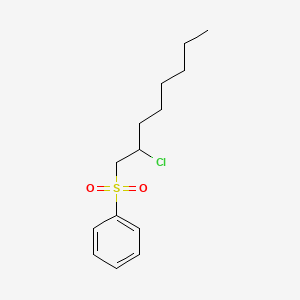

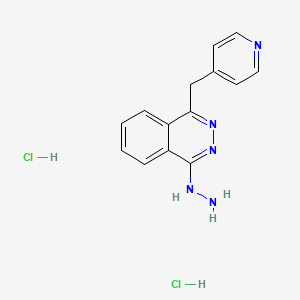
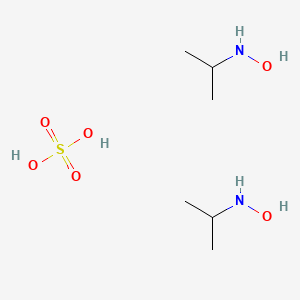
![(6,9-dihydroxy-6,10-dimethyl-3-methylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B15346837.png)
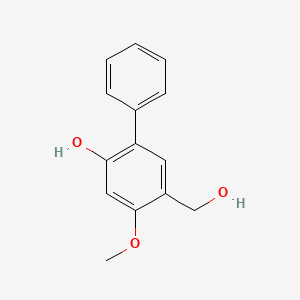
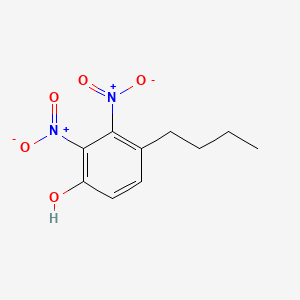
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-, monosodium salt](/img/structure/B15346852.png)
